molecular formula C24H29NO4S B2627870 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one CAS No. 1797341-76-4

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one

Cat. No.: B2627870
CAS No.: 1797341-76-4
M. Wt: 427.56
InChI Key: UHROIMKRSFTPHC-UHFFFAOYSA-N
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Description

Molecular Architecture and Stereochemical Features

The target compound features a bicyclic 8-azabicyclo[3.2.1]octane core, a benzenesulfonyl group at position 3, and a 3-(2-ethoxyphenyl)propan-1-one substituent at position 8. The azabicyclo[3.2.1]octane system consists of a seven-membered ring system with nitrogen at the bridgehead, creating distinct stereochemical environments due to its fused bicyclic structure. Key stereochemical features include:

  • Bridgehead Chirality : The nitrogen atom at position 8 introduces chirality, with the (1R,5S) configuration observed in analogous azabicyclo derivatives.
  • Sulfonyl Group Orientation : The benzenesulfonyl group adopts a pseudo-axial orientation to minimize steric clashes with the bicyclic framework, as evidenced by similar structures in PubChem entries.
  • Ethoxyphenyl Conformation : The 2-ethoxyphenyl group exhibits restricted rotation due to steric hindrance from the adjacent bicyclic system, favoring a planar arrangement stabilized by resonance.

Table 1: Key Structural Parameters

Parameter Value/Description Source
Molecular Formula C₂₅H₂₈N₂O₄S
Molecular Weight 476.6 g/mol
Stereochemical Centers 2 (bridgehead N, C3 of bicyclo)
Dominant Conformation Chair-boat hybrid (bicyclo core)

The compound’s SMILES string (C1C[C@H]2CC(C[C@@H]1N2C(=O)CCC3=CC(=C(C=C3)OC)C)S(=O)(=O)C4=CC=CC=C4) confirms the relative stereochemistry, with @ and @@ notations indicating specific configurations at chiral centers.

Properties

IUPAC Name

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-2-29-23-11-7-6-8-18(23)12-15-24(26)25-19-13-14-20(25)17-22(16-19)30(27,28)21-9-4-3-5-10-21/h3-11,19-20,22H,2,12-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHROIMKRSFTPHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1CCC(=O)N2C3CCC2CC(C3)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one involves multiple steps. The enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold is a crucial part of the process. This scaffold is central to the family of tropane alkaloids, which display a wide array of interesting biological activities . The synthetic routes typically involve the use of acyclic starting materials that contain all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential effects on biological systems, including its interactions with enzymes and receptors. In medicine, it could be investigated for its potential therapeutic properties, such as its ability to modulate neurotransmitter activity or its use as a precursor for drug development .

Mechanism of Action

The mechanism of action of 1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between the target compound and analogs:

Compound Name Molecular Formula Substituents (Position) Molecular Weight Key Features
Target Compound C₂₅H₂₇NO₄S 3-(Benzenesulfonyl), 8-(3-(2-ethoxyphenyl)propan-1-one) 461.55 g/mol High rigidity, sulfonyl group enhances stability, ethoxy improves lipophilicity
3-(4-Methoxyphenyl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one (BK63156) C₁₉H₂₄N₄O₂ 3-(Triazolyl), 8-(3-(4-methoxyphenyl)propan-1-one) 340.42 g/mol Triazole enhances hydrogen bonding; methoxy group reduces lipophilicity vs. ethoxy
3-Hydroxy-1-(8-methyl-3,8-diazabicyclo[3.2.1]octan-3-yl)-2,2-diphenylpropan-1-one C₂₃H₂₆N₂O₂ 3-(Hydroxy), 8-(methyl), 2,2-diphenylpropan-1-one 362.47 g/mol Hydroxy group increases polarity; diphenyl enhances steric bulk
(1R,5S)-8-(2-Fluoro-4-nitrophenyl)-8-azabicyclo[3.2.1]octan-3-one C₁₃H₁₂FN₂O₃ 8-(2-Fluoro-4-nitrophenyl), 3-keto 272.25 g/mol Nitro group confers strong electron-withdrawing effects; fluorophenyl improves selectivity

Key Research Findings

Synthetic Accessibility :

  • The target compound’s benzenesulfonyl group is typically introduced via sulfonylation reactions, contrasting with triazole-containing analogs (e.g., BK63156), which require copper-catalyzed azide-alkyne cycloaddition .
  • Fluorinated derivatives (e.g., ) often employ nucleophilic aromatic substitution, leveraging the bicyclic core’s nitrogen as a nucleophile .

Pharmacological Implications: Metabolic Stability: Sulfonyl groups (target compound) resist esterase-mediated hydrolysis better than ester-linked analogs (e.g., ’s hydroxyethyl derivative) . Target Selectivity: The 2-ethoxyphenyl group in the target compound may enhance selectivity for serotonin receptors over dopamine receptors compared to diphenylpropanone derivatives () .

Physicochemical Properties: Solubility: The target compound’s logP is estimated at ~3.2 (moderate lipophilicity), whereas BK63156 (logP ~2.8) is less lipophilic due to its polar triazole group . Crystallographic Data: Analogous fluoronitrophenyl derivatives () exhibit bond angles of 119.7°–126.04° in the bicyclic core, suggesting minor steric distortion compared to the target compound .

Biological Activity

1-[3-(benzenesulfonyl)-8-azabicyclo[3.2.1]octan-8-yl]-3-(2-ethoxyphenyl)propan-1-one, a compound with the CAS number 1797085-28-9, has garnered attention in pharmacological research due to its unique structural properties and potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, pharmacological effects, and relevant case studies.

The molecular formula for this compound is C21H25NO3SC_{21}H_{25}NO_3S, with a molecular weight of approximately 403.558 g/mol. The structure features a bicyclic system, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC21H25NO3SC_{21}H_{25}NO_3S
Molecular Weight403.558 g/mol
CAS Number1797085-28-9
Purity>98%

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. Research indicates that it may act as a selective modulator of certain receptors involved in neurotransmission, particularly in the central nervous system (CNS).

Key Mechanisms:

  • Dopaminergic Modulation : It has been shown to influence dopamine receptors, potentially affecting mood and cognitive functions.
  • Serotonin Receptor Interaction : Preliminary studies suggest an affinity for serotonin receptors, which may contribute to its effects on anxiety and depression.

Antidepressant Activity

In preclinical models, this compound has demonstrated significant antidepressant-like effects. In behavioral assays such as the forced swim test and tail suspension test, it exhibited reduced immobility times, indicating potential efficacy in treating depressive disorders.

Analgesic Properties

Studies have also reported analgesic effects in animal models of pain. The compound appears to modulate pain pathways, possibly through its action on opioid receptors.

Neuroprotective Effects

Emerging evidence suggests that this compound may possess neuroprotective properties, potentially offering benefits in neurodegenerative conditions by reducing oxidative stress and inflammation.

Study 1: Antidepressant Efficacy

A study conducted on mice evaluated the antidepressant-like effects of the compound using behavioral tests over a period of two weeks. Results indicated a significant reduction in depressive-like behaviors compared to control groups, supporting its potential as an antidepressant agent.

Study 2: Analgesic Activity

In another study assessing pain response in rats subjected to formalin-induced pain, administration of the compound resulted in a marked decrease in pain scores compared to untreated controls. This suggests its potential utility in pain management therapies.

Study 3: Neuroprotection

Research involving neuronal cell cultures exposed to oxidative stress demonstrated that treatment with this compound significantly reduced cell death and apoptosis markers, indicating its protective role against neurotoxicity.

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